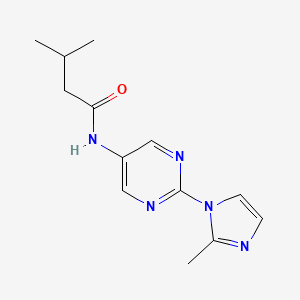

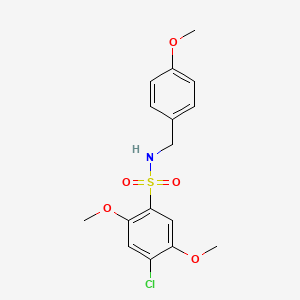

![molecular formula C22H22N4 B2559054 N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890617-48-8](/img/structure/B2559054.png)

N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds . They are considered privileged scaffolds in medicinal chemistry due to their synthetic versatility and the wide range of biological activities they exhibit .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with various reagents . For instance, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide leads to cyclocondensation .

Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core consists of a fused pyrazole and pyrimidine ring . This fused system is planar and rigid, making it a suitable scaffold for various structural modifications .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For example, the thiomethyl group of a derivative was oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature, and subsequently, the sulfone group of the derivative was displaced by 1-butanol in the presence of diethanolamine and dimethyl sulfoxide (DMSO) to afford the final compound .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been extensively studied. These compounds are synthesized through various methods, including cyclization reactions and using microwave and continuous flow chemistry for the preparation of aminopyrazoles from commercial aryl halides, which further highlights the methodological advancements in synthesizing such compounds with good to excellent yields (Wilson et al., 2012). Crystal structure analysis of similar compounds provides insight into their molecular packing, hydrogen bonding, and π-stacking interactions, contributing to our understanding of their physicochemical properties (Repich et al., 2017).

Biological Activities

The research explores the potential biological activities of pyrazolo[1,5-a]pyrimidine derivatives. These studies include examining their anticancer activities, where certain derivatives have shown moderate anticancer potential (Jiu-fu et al., 2015). Additionally, these compounds have been investigated for their anti-inflammatory and anti-cancer activities, revealing the therapeutic potential of antipyrinyl-pyrazolo[1,5-a]pyrimidines synthesized under specific conditions (Kaping et al., 2020).

Antimicrobial and Anti-5-Lipoxygenase Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-5-lipoxygenase activities, highlighting their potential as therapeutic agents in treating infections and inflammation-related conditions (Rahmouni et al., 2016).

Antitumor and Antimicrobial Effects

Studies on pyrazolo[1,5-a]pyrimidine derivatives also indicate their antitumor and antimicrobial effects, underscoring their potential in developing new treatment options for cancer and bacterial infections (Abdellatif et al., 2014).

Mechanism of Action

Future Directions

Pyrazolo[1,5-a]pyrimidines have been the subject of extensive research due to their wide range of biological activities and their potential as therapeutic agents . Future research will likely continue to explore novel synthetic methodologies and the development of new pyrazolo[1,5-a]pyrimidine derivatives with improved drug-like properties .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)25-21-16(3)17(4)24-22-20(13-23-26(21)22)18-8-6-5-7-9-18/h5-13,25H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUWLKASAVXKHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558972.png)

![2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2558974.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2558977.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2558978.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2558981.png)

![2-bromo-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methoxybenzamide](/img/structure/B2558983.png)

![N-[[4-[(4-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2558991.png)